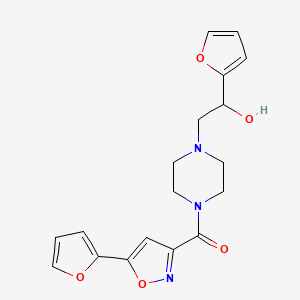
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that incorporates furan and piperazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₄O₃
The structure features a furan ring, a piperazine ring, and an isoxazole component, which contribute to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds containing furan and piperazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that furan-containing compounds possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, outperforming traditional antibiotics in certain cases .
- Anticancer Potential : Furan-based compounds have been explored for their anticancer properties. A study indicated that furan conjugates exhibited inhibitory effects on human cervical cancer cells (HeLa), with some derivatives showing IC50 values as low as 0.15 µg/mL . The proposed mechanism involves mitochondrial modification and membrane disruption.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive function or exhibiting neuroprotective effects .
- Cell Cycle Disruption : The anticancer activity may arise from the ability to disrupt the cell cycle in cancer cells, leading to apoptosis. This has been observed in studies where furan derivatives induced cell death in cancer cell lines through various pathways .
- Antioxidant Properties : Many furan derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various furan derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like streptomycin and tetracycline, particularly against Pseudomonas fluorescence .
Anticancer Activity
In a specific case study involving HeLa cells, a furan-based conjugate demonstrated significant cytotoxicity with an IC50 value of 0.15 ± 0.05 µg/mL. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis induction .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-14(15-3-1-9-24-15)12-20-5-7-21(8-6-20)18(23)13-11-17(26-19-13)16-4-2-10-25-16/h1-4,9-11,14,22H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQFUXCYKZWKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













